N-[2-(4-chlorophenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
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Overview
Description
N-[2-(4-chlorophenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide: is a synthetic organic compound that belongs to the class of azetidine carboxamides. This compound is characterized by its complex structure, which includes a chlorophenethyl group, a phenylpyrimidinyl group, and an azetidine carboxamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Phenylpyrimidinyl Group: This step involves the coupling of the azetidine intermediate with a phenylpyrimidinyl derivative using palladium-catalyzed cross-coupling reactions.
Attachment of the Chlorophenethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.
DNA/RNA: Interaction with genetic material, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
N-[2-(4-chlorophenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide can be compared with other similar compounds, such as:
N-(4-chlorophenethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxylate: Differing by the presence of a carboxylate group instead of a carboxamide group.
N-(4-chlorophenethyl)-1-(6-phenylpyrimidin-4-yl)pyrrolidine-3-carboxamide: Differing by the presence of a pyrrolidine ring instead of an azetidine ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C23H23ClN5O3
- Molecular Weight : 449.5 g/mol
- CAS Number : 2034258-33-6
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies indicate that the compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cancer cell proliferation and survival.
- Modulation of Receptor Activity : The compound may interact with various receptors, influencing neurotransmitter release and neuronal excitability.
- Apoptosis Induction : Evidence suggests that this compound can induce apoptosis in cancer cell lines, possibly through mitochondrial pathways.
Biological Activity Overview
Anticancer Activity
In a study assessing the anticancer properties of this compound, researchers found that the compound significantly inhibited cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Antimicrobial Effects
Research conducted on the antimicrobial activity revealed that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics.
Neuroprotective Properties
A neuroprotective study demonstrated that the compound could reduce oxidative stress markers in neuronal cell cultures, suggesting its potential for treating neurodegenerative diseases. The study indicated a reduction in reactive oxygen species (ROS) levels and an increase in cell viability under stress conditions.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O/c23-19-8-6-16(7-9-19)10-11-24-22(28)18-13-27(14-18)21-12-20(25-15-26-21)17-4-2-1-3-5-17/h1-9,12,15,18H,10-11,13-14H2,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQQXKSLIGGQKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NCCC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.